molecular formula C21H25NO B2701027 N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide CAS No. 854131-86-5

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2701027
CAS No.: 854131-86-5
M. Wt: 307.437
InChI Key: GNYJVOUTDLAFDR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Methyl)phenyl)(phenylcyclopentyl)formamide
  • N-(2-(Ethyl)phenyl)(phenylcyclopentyl)formamide
  • N-(2-(Propyl)phenyl)(phenylcyclopentyl)formamide

Uniqueness

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs.

Biological Activity

N-(2-(Isopropyl)phenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its diverse biological activities. The compound consists of an isopropyl-substituted phenyl group linked to a phenylcyclopentyl moiety via a formamide functional group. This structural arrangement is crucial for its interactions with biological targets.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated in the available literature. However, it is suggested that the compound may interact with specific molecular targets involved in cellular signaling pathways, potentially influencing gene expression and metabolic processes. Further research is needed to clarify these interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through inhibition of histone acetyltransferase activities. Specifically, it has been noted that compounds targeting EP300/CREBBP can contribute to the suppression of tumor growth in various cancer types, including breast and pancreatic cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetCancer TypeInhibition Activity
C646EP300BreastStrong
Compound XCREBBPPancreaticModerate
N-(2-Isopropyl)phenyl(phenylcyclopentyl)formamideTBDTBDTBD

Antimicrobial Activity

The compound's derivatives have shown potential antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. In studies evaluating the growth inhibition of these bacterial strains, the derivatives demonstrated a concentration-dependent effect, suggesting their utility as antibacterial agents .

Table 2: Antibacterial Activity Against Pseudomonas aeruginosa

Concentration (µg/mL)Inhibition (%)
1020
2035
3550
5070
7590

Case Studies and Research Findings

  • Inhibition of Biofilm Formation : A study indicated that certain derivatives of this compound could inhibit biofilm formation in Pseudomonas aeruginosa. The biofilm formation index (BFI) was significantly reduced at higher concentrations, demonstrating the compound's potential as an anti-biofilm agent .
  • Histone Acetyltransferase Inhibition : Similar compounds have been studied for their ability to inhibit histone acetyltransferases, which play critical roles in gene regulation and cancer progression. The inhibition of these enzymes may lead to decreased tumor cell proliferation and increased apoptosis .

Properties

IUPAC Name

1-phenyl-N-(2-propan-2-ylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16(2)18-12-6-7-13-19(18)22-20(23)21(14-8-9-15-21)17-10-4-3-5-11-17/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYJVOUTDLAFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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